2-Cyano-3-fluorobenzoic acid

Overview

Description

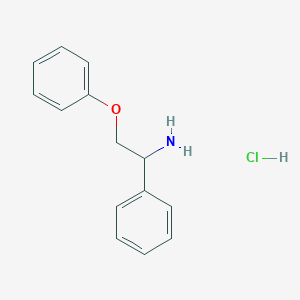

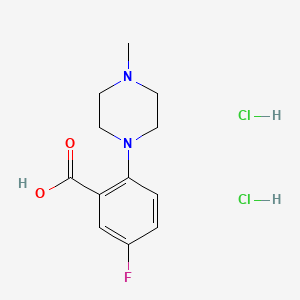

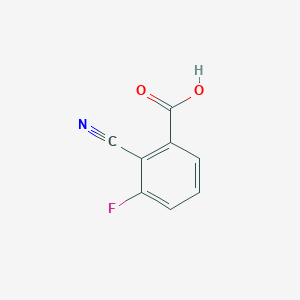

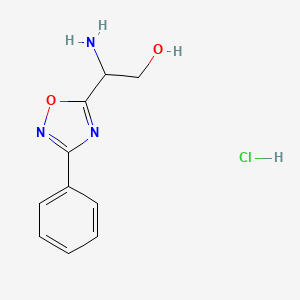

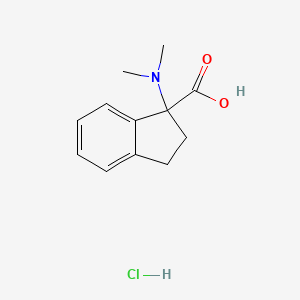

2-Cyano-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO2 . It has an average mass of 165.121 Da and a monoisotopic mass of 165.022614 Da .

Molecular Structure Analysis

The molecular structure of 2-Cyano-3-fluorobenzoic acid consists of a benzoic acid core with a cyano group (CN) attached to the second carbon atom and a fluorine atom attached to the third carbon atom .Scientific Research Applications

Gas/Vapor Separations and Metal-Organic Frameworks (MOFs)

A study by Xue et al. (2015) highlights the construction of rare-earth metal-organic frameworks (MOFs) utilizing 2-fluorobenzoic acid as a modulator, revealing significant gas/solvent separation properties driven mostly by adsorption kinetics. This research showcases the potential of 2-Cyano-3-fluorobenzoic acid in developing advanced materials for selective adsorption and molecular sieving applications Xue et al., 2015.

Organic Synthesis Enhancements

In the field of organic synthesis, Eastmond et al. (2001) utilized cyano-activated fluoro displacement reactions involving 2,3- and 3,4-difluorobenzonitriles, demonstrating the synthesis of new heterocycles and other species in high yield. This study indicates the role of 2-Cyano-3-fluorobenzoic acid derivatives in facilitating novel synthesis pathways for organic compounds Eastmond et al., 2001.

Photoredox Catalysis

Luo and Zhang (2016) explored the utility of carbazolyl dicyanobenzene-based donor-acceptor fluorophores, inspired by 2-Cyano-3-fluorobenzoic acid derivatives, as efficient metal-free photoredox catalysts for organic synthesis. Their work validated the potential of these fluorophores in visible-light-promoted synthesis, offering a cost-effective and accessible option for C(sp3)-C(sp2) cross-coupling reactions Luo & Zhang, 2016.

Environmental Biodegradation

Mouttaki et al. (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, shedding light on the microbial degradation mechanisms of aromatic compounds, including fluorobenzoates. This research is crucial for understanding the environmental fate and biodegradation pathways of synthetic organic compounds Mouttaki et al., 2008.

Advanced Material Development

Research by Vizuet et al. (2021) introduced the use of 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs), potentially indicating the formation of fluoro-bridged clusters within these materials. This opens new avenues for the development of advanced functional materials with unique properties Vizuet et al., 2021.

Safety and Hazards

2-Cyano-3-fluorobenzoic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, wash with plenty of soap and water .

Mechanism of Action

Target of Action

Similar compounds such as fluorobenzoic acids are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that fluorobenzoic acids can interact with their targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Fluorobenzoic acids, such as 2-Cyano-3-fluorobenzoic acid, are known to be metabolized via the benzoate-degrading pathway . The first enzyme of this pathway, benzoate dioxygenase, hydroxylates the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene .

Pharmacokinetics

Similar compounds such as fluorobenzoic acids are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

Fluorobenzoic acids are known to have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Cyano-3-fluorobenzoic acid. For instance, it is recommended to store the compound at room temperature .

properties

IUPAC Name |

2-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZPDUDNUCZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673520 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-fluorobenzoic acid | |

CAS RN |

1214379-33-5 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)